2-Methyl-1,4-diazepan-5-one

Übersicht

Beschreibung

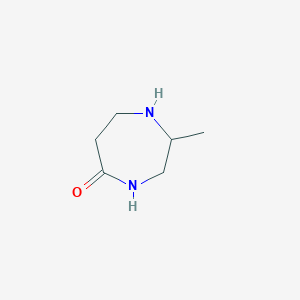

2-Methyl-1,4-diazepan-5-one is a heterocyclic organic compound with the molecular formula C6H12N2O It belongs to the class of diazepanes, which are seven-membered ring compounds containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the convenient methods for synthesizing 2-Methyl-1,4-diazepan-5-one involves a ‘one-pot’ synthesis from the respective 2,6-diaryl-piperidin-4-ones. This reaction is catalyzed by NaHSO4.Al2O3 heterogeneous catalyst in dry media under microwave irradiation in solvent-free conditions . The catalyst can be recovered and reused multiple times after washing with ethyl acetate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and recyclable catalysts, are likely to be employed to ensure sustainable and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1,4-diazepan-5-one can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

2-Methyl-1,4-diazepan-5-one has been investigated for its potential therapeutic properties. Its structural framework allows for diverse modifications that can enhance biological activity.

Antagonism of Melanocortin Receptors

Research indicates that derivatives of 1,4-diazepan-5-one can modulate the activity of melanocortin receptors (MC5R), which are implicated in various physiological processes including energy homeostasis and inflammation. A notable study reported the synthesis of 3-aminoalkyl-1,4-diazepan-2-one derivatives that act as antagonists at MC5R, suggesting potential applications in treating obesity and metabolic disorders .

Neuropharmacological Effects

The diazepane ring structure has been associated with neuropharmacological effects. Compounds derived from 1,4-diazepan-5-one have shown promise as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems .

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating complex molecules.

Synthesis of Novel Compounds

A one-pot synthesis method has been developed for creating 2,7-diaryl-[1,4]-diazepan-5-ones from corresponding piperidin-4-ones. This approach simplifies the synthesis process and enhances yields .

Crystal Structure Analysis

The crystal structure of this compound has been elucidated through X-ray diffraction studies. The compound generally adopts a chair conformation, which is crucial for understanding its reactivity and interactions with biological targets .

Docking Studies

Molecular docking studies have demonstrated that this compound derivatives exhibit significant binding affinity to various target proteins, such as the human estrogen receptor (hER alpha). A specific derivative displayed a docking score of −8.9 kcal/mol, indicating strong potential for therapeutic applications .

In vitro studies have shown that certain derivatives possess antimicrobial properties, suggesting their potential use in developing new antibiotics or antifungal agents .

Data Tables

Wirkmechanismus

The mechanism of action of 2-Methyl-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-1,4-diazepan-5-one can be compared with other similar compounds, such as:

1,4-Benzodiazepines: These compounds have a similar diazepane ring structure but contain a benzene ring, making them more rigid and often more potent in their biological activities.

1,4-Thiazepanes: These compounds contain a sulfur atom in place of one of the nitrogen atoms, leading to different chemical and biological properties.

1,4-Diazepan-5-one:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-Methyl-1,4-diazepan-5-one, a member of the diazepane class of compounds, exhibits notable biological activity primarily through its interactions with gamma-aminobutyric acid (GABA) receptors. This compound is structurally related to benzodiazepines, which are widely recognized for their pharmacological effects, including anxiolytic, sedative, and anticonvulsant properties. This article delves into the biological activity of this compound, summarizing its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interaction

this compound enhances GABAergic activity by binding to GABA_A receptors. This interaction is crucial as it increases the frequency of chloride channel opening events in response to GABA, leading to hyperpolarization of neurons and a decrease in neuronal excitability.

Biochemical Pathways

The compound's action influences several biochemical pathways associated with neuronal signaling. It modulates neurotransmitter release and affects gene expression related to neuronal function. For instance, it has been shown to influence the expression of c-Fos, an immediate early gene involved in neuronal activity regulation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests a biphasic elimination pattern similar to other benzodiazepines. Initial rapid distribution is followed by a slower terminal elimination phase. The half-life can vary significantly based on individual metabolic factors and the presence of other medications .

Biological Activity and Effects

Cellular Effects

Research indicates that this compound affects various cell types by modulating cell signaling pathways. Its influence on cellular metabolism and gene expression underlines its potential as a therapeutic agent.

Therapeutic Applications

Given its mechanism of action and biological effects, this compound may have applications in treating anxiety disorders, seizure disorders, and potentially as a muscle relaxant. Its sedative properties also make it a candidate for use in pre-anesthetic protocols .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with other diazepane derivatives. The following table summarizes key characteristics:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| This compound | Methyl group at position 2 | Enhances GABAergic activity; anxiolytic |

| Diazepam | Benzodiazepine structure | Long half-life; treats anxiety and seizures |

| 7-Ethyl-2-methyl-1,4-diazepan-5-one | Ethyl substitution at position 7 | Potentially higher receptor selectivity |

Case Studies and Research Findings

Recent studies have explored the efficacy of diazepane derivatives in various therapeutic contexts:

- Anxiolytic Effects : A study demonstrated that compounds similar to this compound significantly reduced anxiety-like behaviors in animal models when administered in controlled doses .

- Anticonvulsant Properties : Another investigation highlighted the anticonvulsant potential of diazepane derivatives, showcasing their ability to inhibit seizure activity in rodent models .

- Neuropharmacological Studies : Research has indicated that these compounds can alter neurotransmitter dynamics in the central nervous system (CNS), suggesting broader implications for mood disorders and neurodegenerative diseases .

Eigenschaften

IUPAC Name |

2-methyl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-4-8-6(9)2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRLJBXYPHFHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.